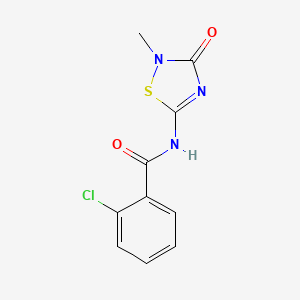

2-chloro-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide

Description

This compound (CAS: 306976-39-6) is a benzamide derivative featuring a 2-chlorophenyl group linked to a 1,2,4-thiadiazole ring substituted with a methyl group at position 2 and a ketone at position 3. Its molecular formula is C₁₀H₈ClN₃O₂S, with a molecular weight of 269.70 g/mol .

Properties

IUPAC Name |

2-chloro-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2S/c1-14-10(16)13-9(17-14)12-8(15)6-4-2-3-5-7(6)11/h2-5H,1H3,(H,12,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGOLXWPOMFDOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N=C(S1)NC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide typically involves the reaction of 2-chlorobenzoic acid with 2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques, which offer advantages in terms of efficiency, scalability, and environmental sustainability. The process involves the continuous addition of reactants to a reactor, where the reaction takes place under controlled conditions, and the product is continuously extracted and purified.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has shown potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: The compound's biological activities make it a candidate for drug development, particularly in the treatment of infections and cancer.

Industry: Its chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-chloro-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to derivatives with variations in substituent positions, heterocyclic cores, or functional groups (Table 1).

Table 1: Structural and Molecular Comparison

Electronic and Steric Effects

- Chlorine Position : The target compound’s 2-chlorophenyl group may enhance π-π stacking compared to the 3-chloro isomer, which could exhibit altered dipole moments .

- Methyl vs.

- Carboxamide vs. Acetamide : The carboxamide group in the target compound allows for stronger hydrogen bonding versus acetamide derivatives, as shown in DFT studies of related benzamides .

Bioactivity and Pharmacological Potential

- Hydrogen Bonding and Stability : DFT analyses of chloro- and bromo-benzamides (e.g., 2-chloro-N-(pyrazol-4-yl)benzamide) highlight that chlorine’s electronegativity stabilizes hydrogen bonds and electrostatic interactions, suggesting similar behavior in the target compound .

- Cardiovascular Applications: Thiadiazole-containing analogs (e.g., angiotensin II receptor antagonists in ) demonstrate that the thiadiazole ring’s electron-deficient nature facilitates interactions with polar amino acid residues. The target compound’s methyl and ketone groups may optimize such interactions .

- Antiparasitic Potential: Patent data () notes thiadiazole-carboxamide derivatives as candidates for heartworm treatment, implying the target compound’s relevance in veterinary medicine .

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to and , involving condensation of substituted benzoyl chlorides with thiadiazole amines.

- Thermodynamic Stability : The methyl group on the thiadiazole ring may enhance metabolic stability compared to bulkier substituents, as seen in related compounds .

- Structure-Activity Relationship (SAR): Minor structural changes (e.g., chloro position, methyl vs. phenyl) significantly alter bioactivity. For instance, the 2-chloro isomer’s spatial arrangement may improve target selectivity over the 3-chloro analog .

Biological Activity

The compound 2-chloro-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide , also known by its CAS number 138712-79-5 , belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, mechanism of action, and relevant case studies.

- Molecular Formula : C10H8ClN3O2S

- Molecular Weight : 269.71 g/mol

- CAS Number : 138712-79-5

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. The structural features of 2-chloro-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide suggest potential efficacy against various pathogens.

-

Mechanism of Action :

- The thiadiazole moiety is known to interfere with microbial cell wall synthesis and disrupt metabolic pathways essential for microbial survival.

- Case Study :

Anti-inflammatory Activity

The compound's structural characteristics may also confer anti-inflammatory properties:

- Inhibition of COX Enzymes :

| Compound | IC50 (nM) | Selectivity Index |

|---|---|---|

| 2-chloro-N-(2-methyl...) | TBD | TBD |

| Celecoxib | 49 | 308 |

Anticancer Activity

Emerging evidence suggests that thiadiazole derivatives can exhibit anticancer properties:

- In Vitro Studies :

- Case Study :

- A derivative was tested against various cancer cell lines and showed significant cytotoxicity with an IC50 value in the low micromolar range.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound.

-

Absorption and Distribution :

- Studies suggest that compounds with similar structures possess favorable absorption characteristics due to their lipophilicity.

- Metabolism :

-

Toxicological Profile :

- Initial toxicity assessments indicate that while some derivatives exhibit low toxicity profiles, further detailed studies are necessary to confirm safety parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.